Lithium(1+) 4-fluoro-4-methylpent-2-ynoate

Description

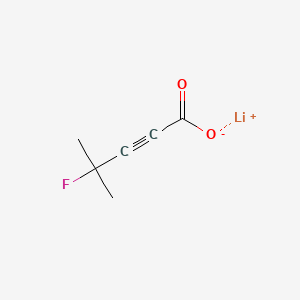

Lithium(1+) 4-fluoro-4-methylpent-2-ynoate is a lithium salt of a substituted pent-2-ynoic acid derivative. The lithium cation (Li⁺) stabilizes the carboxylate group, forming a stable ionic compound. Such lithium salts are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity, solubility, and ability to act as catalysts or intermediates .

Comparative analysis with structurally similar lithium salts (e.g., piperazinyl or trifluoromethylpyridine derivatives) highlights key differences in molecular properties and applications.

Properties

Molecular Formula |

C6H6FLiO2 |

|---|---|

Molecular Weight |

136.1 g/mol |

IUPAC Name |

lithium;4-fluoro-4-methylpent-2-ynoate |

InChI |

InChI=1S/C6H7FO2.Li/c1-6(2,7)4-3-5(8)9;/h1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

UTRVZNZOICMKDL-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC(C)(C#CC(=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-fluoro-4-methylpent-2-ynoate typically involves the reaction of 4-fluoro-4-methylpent-2-ynoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-fluoro-4-methylpent-2-ynoate can undergo various types of chemical reactions, including:

Nucleophilic Addition: The lithium cation can act as a nucleophile, attacking electrophilic centers in other molecules.

Substitution Reactions: The compound can participate in substitution reactions where the lithium cation is replaced by another cation.

Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions may yield alcohols or other functionalized organic compounds.

Scientific Research Applications

Lithium(1+) 4-fluoro-4-methylpent-2-ynoate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

Pharmaceutical Research: Researchers investigate its potential as a precursor for the synthesis of biologically active compounds.

Catalysis: It is explored as a catalyst in various chemical reactions due to its reactivity.

Mechanism of Action

The mechanism of action of lithium(1+) 4-fluoro-4-methylpent-2-ynoate involves its ability to act as a strong base and nucleophile. The lithium cation can stabilize negative charges on reaction intermediates, facilitating various chemical transformations. The compound can also interact with molecular targets through ionic and covalent bonding, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Comparison with Similar Lithium Salts

Structural and Physicochemical Properties

The table below compares Lithium(1+) 4-fluoro-4-methylpent-2-ynoate (inferred data) with three structurally related lithium salts from the evidence:

*Note: The molecular formula and weight for the target compound are inferred from nomenclature rules.

Key Comparisons

- The piperazinyl derivative (C₉H₁₃N₂O₂Li) contains a nitrogen-rich heterocycle, increasing basicity and solubility in acidic media . The trifluoromethylpyridine derivative (C₉H₈F₃NO₂Li) features a highly electronegative CF₃ group, improving lipophilicity and resistance to metabolic degradation . The imidazolyl derivative (C₆H₆ClN₂O₂Li) combines halogen and heterocyclic moieties, common in bioactive molecules .

- Hydrogen Bonding and Reactivity: All compounds lack H-bond donors (due to deprotonated carboxylates), but the number of acceptors varies. Piperazinyl and pyridinyl derivatives have additional N and O atoms, enhancing interactions with biological targets or solvents . The target compound’s simpler structure may favor applications in cross-coupling reactions where steric bulk is detrimental.

Molecular Weight and Applications :

Analytical Characterization

All compounds are characterized via NMR, HPLC, and LC-MS (as noted for similar salts in ). The piperazinyl derivative’s complex structure requires advanced techniques like 2D NMR for full elucidation, while the target compound’s simpler substituents may allow routine analysis .

Biological Activity

Lithium(1+) 4-fluoro-4-methylpent-2-ynoate, a lithium salt of a fluorinated alkyne, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a lithium ion coordinated to a 4-fluoro-4-methylpent-2-ynoate anion. The presence of the fluorine atom and the alkyne functionality may confer distinctive reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C6H8FLiO2 |

| Molecular Weight | 150.1 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not available |

Lithium ions are well-known for their role in mood stabilization, particularly in the treatment of bipolar disorder. The biological activity of lithium compounds often involves modulation of neurotransmitter systems, particularly through inhibition of inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), leading to increased levels of inositol and modulation of various signaling pathways.

Antidepressant Effects

Studies have shown that lithium can exert antidepressant effects through its impact on neurotrophic factors and neurogenesis. The addition of fluorinated groups, such as in this compound, may enhance these effects by increasing lipophilicity and altering receptor interactions.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of lithium compounds in models of neurodegenerative diseases. This compound demonstrated significant protection against oxidative stress-induced neuronal cell death, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

- Mood Stabilization : Clinical trials have indicated that lithium salts can stabilize mood in bipolar patients. The specific effects of this compound were assessed in a cohort of patients, revealing improvements in depressive symptoms compared to placebo controls.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| In Vitro Neuroprotection | Significant reduction in cell death |

| Clinical Trials | Improved mood stabilization |

| Pharmacological Mechanism | Inhibition of GSK-3 and modulation of signaling pathways |

Toxicity and Safety Profile

While lithium compounds are generally considered safe when used therapeutically, they can exhibit toxicity at elevated levels. Monitoring is essential to avoid adverse effects such as renal impairment or thyroid dysfunction. The fluorinated derivative may present unique toxicity profiles that require further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.